(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Overview
Description
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which is defined by the (4S,5R) configuration. Oxazolidinones are a class of heterocyclic organic compounds that have found significant applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amino alcohol with a carboxylic acid derivative under conditions that promote cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base, such as triethylamine, and a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and high-throughput screening methods can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial enzymes.
Medicine: Investigated for its antibiotic properties, particularly against Gram-positive bacteria.
Industry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antibiotic properties, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex, thereby inhibiting the translation process and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The (4S,5R) configuration may confer specific binding properties that differentiate it from other oxazolidinone derivatives.
Properties
IUPAC Name |
(4S,5R)-4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFZBKROHCLIL-CABZTGNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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